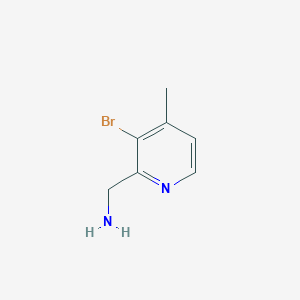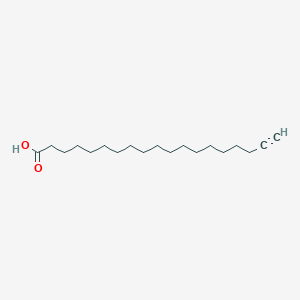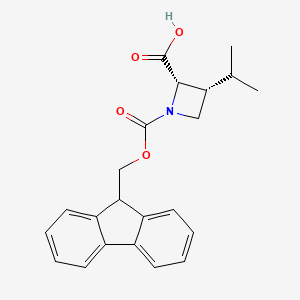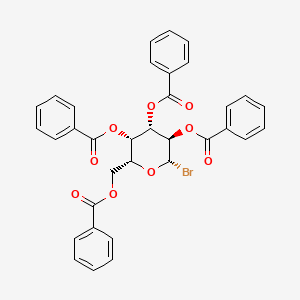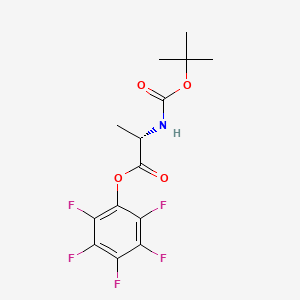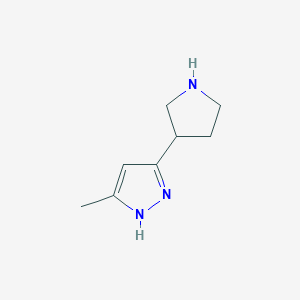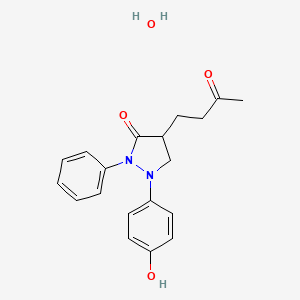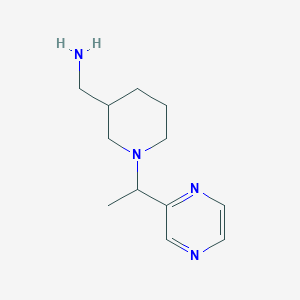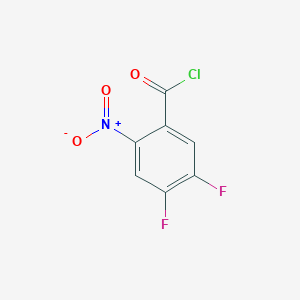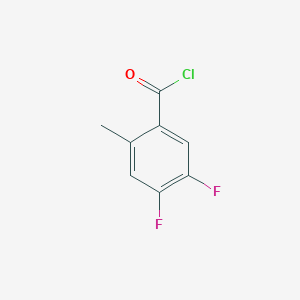
4,5-Difluoro-2-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and a methyl group at the 2 position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Difluoro-2-methylbenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 4,5-difluoro-2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows:
4,5-Difluoro-2-methylbenzoic acid+SOCl2→4,5-Difluoro-2-methylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluoro-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions to introduce the 4,5-difluoro-2-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of bioactive compounds for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4,5-difluoro-2-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzoyl chloride: Similar structure but lacks the fluorine atoms.
4,5-Difluorobenzoyl chloride: Similar structure but lacks the methyl group.
4-Fluoro-2-methylbenzoyl chloride: Similar structure but has only one fluorine atom.
Uniqueness
4,5-Difluoro-2-methylbenzoyl chloride is unique due to the presence of both fluorine atoms and a methyl group, which can influence its reactivity and the properties of the compounds derived from it. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C8H5ClF2O |
|---|---|
Molekulargewicht |
190.57 g/mol |
IUPAC-Name |
4,5-difluoro-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-6(10)7(11)3-5(4)8(9)12/h2-3H,1H3 |
InChI-Schlüssel |
FKPUDOJHYUYOHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


